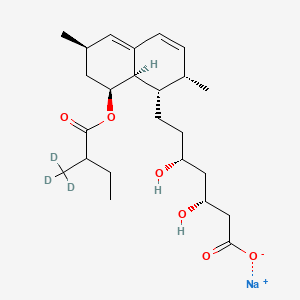

Lovastatin-d3 Hydroxy Acid Sodium Salt

Description

Contextualizing HMG-CoA Reductase Inhibitors and Lovastatin (B1675250) in Biochemical Research

Statins are a class of compounds that act as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgwikipedia.org This enzyme plays a pivotal role in cellular metabolism, catalyzing the conversion of HMG-CoA to mevalonate. nih.gov This reaction is the rate-limiting step in the intricate biochemical pathway responsible for the synthesis of cholesterol and other isoprenoids. nih.gov By competitively inhibiting HMG-CoA reductase, statins effectively block the endogenous production of cholesterol. wikipedia.orgnews-medical.net

The discovery and development of statins, beginning with compounds like mevastatin (B1676542) and the subsequent approval of lovastatin, marked a significant breakthrough in the study of hypercholesterolemia. wikipedia.orgwikipedia.org In a research context, statins are invaluable tools for investigating the complexities of lipid metabolism and the physiological roles of cholesterol. everydaybiochemistry.comnumberanalytics.com They allow scientists to modulate cholesterol synthesis in cellular and animal models, thereby elucidating the downstream effects and regulatory feedback mechanisms within the cholesterol biosynthesis pathway. researchgate.netresearchgate.net

Lovastatin is administered as an inactive lactone prodrug. wikipedia.orgpharmgkb.orgdrugs.com For it to exert its inhibitory effect on HMG-CoA reductase, it must first be hydrolyzed in the body to its active β-hydroxyacid form, known as lovastatin hydroxy acid (or mevinolinic acid). drugs.comdrugbank.comnih.gov This conversion from the closed-ring lactone to the open-ring active metabolite is a crucial step in its mechanism of action. wikipedia.org

The liver is the primary site for both this activation and the subsequent metabolism of lovastatin. wikipedia.orgnih.gov The active hydroxy acid form is the principal metabolite that directly competes with HMG-CoA for the active site of the reductase enzyme. wikipedia.orgdrugs.com Understanding this prodrug-to-active-metabolite relationship is fundamental in pharmacokinetic and pharmacodynamic studies, as the concentration of the lovastatin hydroxy acid, not the parent lactone, is directly correlated with the therapeutic effect. pharmgkb.org

Principles and Applications of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling is a powerful technique in biomedical research that involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotope. creative-proteomics.commetsol.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. biosyn.com The key advantage is that deuterated compounds are chemically identical to their non-labeled counterparts but have a slightly higher mass due to the extra neutron in the deuterium atom. metsol.comclearsynth.com

This mass difference makes them ideal for use as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). myadlm.orgmdpi.comtexilajournal.com When a known quantity of a deuterated standard is added to a biological sample (e.g., plasma), it behaves identically to the non-labeled analyte during sample extraction, chromatography, and ionization. texilajournal.com However, the mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. This allows for highly accurate and precise quantification of the analyte, as any variability in the analytical process affects both the analyte and the standard equally, with the ratio between them remaining constant. texilajournal.comhwb.gov.in Deuteration can also subtly alter a drug's metabolic profile, a phenomenon that is itself a subject of research to improve pharmacokinetic properties. researchgate.netnih.gov

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium-labeled form of the active metabolite of lovastatin. medchemexpress.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com Its primary role in research is to serve as an internal standard for the quantitative analysis of lovastatin hydroxy acid in biological matrices. nih.govuni-saarland.de

In pharmacokinetic studies, for instance, researchers need to accurately measure the concentration of the active lovastatin hydroxy acid in blood plasma over time. By adding a precise amount of this compound to each plasma sample, they can use LC-MS/MS to reliably quantify the non-labeled metabolite. nih.govresearchgate.net This is essential for determining how the drug is absorbed, distributed, metabolized, and excreted. The use of this stable isotope-labeled standard ensures the high sensitivity, specificity, and robustness of the bioanalytical method, which is critical for generating reliable data in drug development and metabolic research. nih.govscispace.com

Interactive Data Table: Properties of Lovastatin and its Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| Lovastatin | C₂₄H₃₆O₅ | 404.547 | Prodrug |

| Lovastatin Hydroxy Acid Sodium Salt | C₂₄H₃₇NaO₆ | 444.54 | Active Metabolite |

| This compound | C₂₄H₃₄D₃NaO₆ | 447.56 | Labeled Internal Standard |

Interactive Data Table: Key Enzymes and Pathways

| Name | Function | Research Significance |

|---|---|---|

| HMG-CoA Reductase | Catalyzes the rate-limiting step in cholesterol biosynthesis | Primary target of statin drugs; key enzyme in lipid metabolism studies |

| Cholesterol Biosynthesis Pathway | Multi-step process for endogenous cholesterol production | Understanding this pathway is crucial for developing treatments for hypercholesterolemia |

Structure

2D Structure

Properties

Molecular Formula |

C24H37NaO6 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

InChI Key |

LXZBFUBRYYVRQJ-QRVNCVFZSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Origin of Product |

United States |

Investigations into Lovastatin Metabolism and Biotransformation Using Labeled Analogs

Enzymatic and Non-Enzymatic Hydrolysis of Lovastatin (B1675250) Lactone

Lovastatin is administered as an inactive lactone prodrug, which must be hydrolyzed to its open-ring β-hydroxy acid form to become a potent inhibitor of HMG-CoA reductase. pharmgkb.orgnih.gov This activation is a critical step and can be mediated by both enzymatic and non-enzymatic processes.

Research on Esterase and Paraoxonase (PON1, PON3) Involvement in Lovastatin Activation

The activation of lovastatin is catalyzed by several hydrolytic enzymes. nih.gov Research indicates the involvement of at least three different carboxyesterases in humans, located in the plasma and the liver (both in microsomes and cytosol). nih.gov These enzymes are responsible for converting the lactone prodrug into its pharmacologically active hydroxy acid form. nih.gov

In addition to carboxyesterases, members of the paraoxonase (PON) family of enzymes, which are primarily associated with high-density lipoprotein (HDL), have been identified as catalysts for this hydrolysis. mdpi.comfrontiersin.org While both PON1 and PON3 can hydrolyze statin lactones, PON3 is noted to have a greater ability to handle bulky substrates like lovastatin and exclusively hydrolyzes it, along with other statins like simvastatin (B1681759) and mevastatin (B1676542). mdpi.comnih.gov In fact, lovastatin is often used as a selective substrate to assess the enzymatic activity of PON3 in various tissues and cell lysates. mdpi.com PON1 is also capable of hydrolyzing a broad spectrum of lactones, including lovastatin. nih.gov

| Enzyme Class | Specific Enzyme(s) | Location | Role in Lovastatin Activation |

|---|---|---|---|

| Carboxyesterases | Multiple | Plasma, Liver Microsomes, Liver Cytosol | Major contributors to the hydrolysis of lovastatin lactone to its active hydroxy acid. nih.gov |

| Paraoxonases | PON1 | HDL-associated, Liver | Contributes to the hydrolysis of various lactones, including lovastatin. frontiersin.orgnih.gov |

| PON3 | HDL-associated, Liver | Shows high catalytic activity and exclusivity for bulky statin lactones like lovastatin. mdpi.comnih.gov |

Comparative Studies of Spontaneous Versus Enzymatically Catalyzed Conversions

While enzymatic hydrolysis is a key activation pathway, research has shown that the conversion of the lovastatin lactone to its active β-hydroxy acid form can also occur spontaneously. This non-enzymatic transformation is pH-dependent and happens at neutral and alkaline pH values. rsc.org In contrast, the active hydroxy acid form is relatively stable under the acidic pH conditions found in the colon. rsc.org

Studies on other statins, such as atorvastatin, in human liver microsomes also indicate that both spontaneous and enzymatic hydrolysis of the lactone ring occur. frontiersin.org In aqueous solutions at 100°C, the conversion of lovastatin lactone to its hydroxy acid can reach approximately 35%. nih.gov This suggests that while enzymes significantly accelerate the activation of lovastatin, the local physiological pH can also contribute to the availability of the active compound. rsc.org

In Vitro Metabolic Studies in Hepatic and Other Biological Systems

In vitro models, particularly using hepatic systems like liver microsomes, are fundamental for mapping the metabolic pathways of drugs. researchgate.net These systems contain a high concentration of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. researchgate.netyoutube.com

Characterization of Microsomal Biotransformation Pathways of Lovastatin

Studies using rat and human liver microsomes have elucidated the primary biotransformation pathways for lovastatin. nih.govnih.gov Beyond the initial hydrolysis of the lactone ring, the main metabolic route involves the oxidation of the fused-ring system, a process mediated by cytochrome P-450 enzymes. nih.gov Specifically, enzymes belonging to the CYP3A subfamily have been identified as the major catalysts responsible for the oxidative metabolism of lovastatin in both rat and human liver microsomes. nih.gov

The rate of lovastatin biotransformation varies between species. For instance, liver microsomes from rats were found to metabolize lovastatin at a rate of 3 nmol/mg of protein/min, while the rate was 37% higher in mouse liver microsomes. nih.gov

Stereoselective Hydroxylation at Specific Molecular Positions (e.g., 6'- and 3"-)

A principal metabolic pathway for lovastatin in liver microsomes is stereoselective hydroxylation. nih.gov The primary site of this reaction is the 6'-position of the molecule, leading to the formation of 6'-β-hydroxy-lovastatin. nih.govnih.gov This metabolite accounts for about half of the total metabolism of lovastatin in both rat and mouse liver microsomes. nih.gov

A secondary, minor hydroxylation pathway occurs at the 3"-position of the methylbutyryl side chain. nih.govnih.gov The relative abundance of these hydroxylated metabolites can differ between species. For example, rat liver microsomes tend to produce higher amounts of the 3"-hydroxy metabolite compared to mouse liver microsomes. nih.gov

Elucidation of Exomethylene Derivative Formation

In addition to hydroxylation, a novel biotransformation pathway identified in microsomal studies is the formation of a 6'-exomethylene derivative. nih.gov This conversion is also catalyzed by the cytochrome P-450 enzyme system, requiring both microsomes and NADPH for the reaction to proceed. nih.gov The formation of this metabolite was shown to be inhibited by known CYP inhibitors, further confirming the role of these enzymes. nih.gov Research has established that this exomethylene derivative is formed directly and not via the 6'-β-hydroxy-lovastatin intermediate. nih.gov The hydroxy acid form of lovastatin itself does not act as a substrate for these microsomal enzymes. nih.gov

| Metabolic Pathway | Key Metabolite(s) | Enzymatic System | Significance |

|---|---|---|---|

| Lactone Hydrolysis | Lovastatin Hydroxy Acid | Carboxyesterases, Paraoxonases (PON1, PON3) | Activation of the prodrug to its pharmacologically active form. nih.govmdpi.com |

| Stereoselective Hydroxylation | 6'-β-hydroxy-lovastatin | Cytochrome P450 (CYP3A) | Principal metabolic pathway in liver microsomes. nih.govnih.gov |

| Stereoselective Hydroxylation | 3"-hydroxy-lovastatin | Cytochrome P450 (CYP3A) | Minor metabolic pathway. nih.govnih.gov |

| Dehydrogenation | 6'-exomethylene-lovastatin | Cytochrome P450 (CYP3A) | Novel biotransformation product. nih.govnih.gov |

Investigation of Cytochrome P450 Enzyme (e.g., CYP3A4) Role in Lovastatin Metabolism

The cytochrome P450 (CYP) system, a family of enzymes concentrated in the liver, is central to the metabolism of many drugs, including lovastatin. uvm.edu Research has identified the CYP3A4 isoenzyme as the primary mediator of lovastatin's extensive first-pass metabolism. pharmgkb.orgresearchgate.net Studies using liver microsomes from rats and mice have demonstrated that these enzymes catalyze the biotransformation of lovastatin, primarily through hydroxylation. nih.govnih.gov

The principal metabolic pathway is the hydroxylation at the 6'-position of the lovastatin molecule, which occurs stereoselectively to produce 6'-beta-hydroxy-lovastatin. nih.gov Another significant, though minor, pathway involves hydroxylation at the 3"-position of the methylbutyryl side chain. nih.govnih.gov Furthermore, the CYP450 system is responsible for the conversion of lovastatin into a novel 6'-exomethylene derivative. nih.gov The involvement of CYP enzymes in these transformations is confirmed by studies showing that the process requires microsomes and NADPH and is inhibited by known CYP inhibitors such as SKF-525A and metyrapone. nih.gov Lovastatin itself has also been shown to possess an inhibitory effect on CYP3A4 activity. nih.gov

Key Findings on the Role of CYP450 in Lovastatin Metabolism

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Supporting Evidence |

|---|---|---|---|

| Primary Metabolism | CYP3A4, CYP3A5 | 6'-beta-hydroxy-lovastatin, 3"-hydroxy-lovastatin, 6'-exomethylene-lovastatin | Catalyzed by liver microsomes; inhibited by CYP inhibitors. pharmgkb.orgnih.govnih.gov |

| 6'-Position Hydroxylation | CYP3A4 | 6'-beta-hydroxy-lovastatin | Accounts for approximately half of total metabolism in rats and mice. nih.gov |

| Side Chain Hydroxylation | CYP3A4 | 3"-hydroxy-lovastatin | Considered a minor metabolic pathway. nih.gov |

| Dehydrogenation | Cytochrome P-450 | 6'-exomethylene-lovastatin | Confirmed as a CYP-catalyzed conversion. nih.gov |

Analysis of Lovastatin Hydroxy Acid as a Substrate in Metabolic Pathways

Lovastatin is administered as an inactive lactone prodrug. wikipedia.org For it to exert its therapeutic effect, it must be converted to its active β-hydroxy acid form, also known as lovastatin acid or mevinolinic acid. wikipedia.orgdrugbank.comnih.gov A critical finding from metabolic studies is that this activation step—the hydrolysis of the lactone ring—is not primarily mediated by CYP enzymes but occurs spontaneously in the body at neutral and alkaline pH values. rsc.org

Further investigations have revealed that the hydroxy acid form of lovastatin is not a substrate for the initial metabolic transformations catalyzed by liver microsomes. nih.gov This indicates that the major oxidative modifications, such as hydroxylation, occur on the parent lactone molecule before or in parallel with its hydrolysis to the active acid form. nih.govrsc.org However, while not a substrate for the initial CYP-mediated oxidation, the active hydroxy acid form has been shown to be a substrate for subsequent catabolism by the gut microbiota. rsc.org

Metabolic Substrate Comparison: Lovastatin Lactone vs. Hydroxy Acid

| Compound Form | Substrate for Liver Microsomes (CYP Enzymes) | Substrate for Gut Microbiota | Primary Role |

|---|---|---|---|

| Lovastatin (Lactone) | Yes (undergoes hydroxylation and dehydrogenation) nih.gov | No rsc.org | Prodrug form for administration. wikipedia.org |

| Lovastatin Hydroxy Acid | No nih.gov | Yes (undergoes catabolism) rsc.org | Active therapeutic form; inhibitor of HMG-CoA reductase. rsc.org |

Identification and Elucidation of Beta-Oxidation Products

In addition to hydroxylation, lovastatin undergoes biotransformation via beta-oxidation, a metabolic process typically associated with the breakdown of fatty acids. youtube.com This pathway targets the heptanoic acid side chain of the lovastatin molecule. nih.gov

Identified Beta-Oxidation Metabolites of Lovastatin

| Metabolite | Site of Identification | Species | Metabolic Significance |

|---|---|---|---|

| Pentanoic acid derivative | Liver | Mouse | Major metabolite resulting from the shortening of the heptanoic acid side chain. nih.gov |

| Taurine conjugate of a beta-oxidation product | Bile | Rat | Major excreted metabolite, indicating conjugation following beta-oxidation. nih.gov |

Biochemical and Mechanistic Research Utilizing Lovastatin D3 Hydroxy Acid Sodium Salt

Elucidation of HMG-CoA Reductase Inhibition Mechanisms

Lovastatin (B1675250) Hydroxy Acid Sodium Salt is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.govmdpi.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate. nih.govresearchgate.net The deuterated form is instrumental in precise studies of this inhibition.

Lovastatin Hydroxy Acid acts as a highly potent and selective competitive inhibitor of HMG-CoA reductase. researchgate.netmedchemexpress.com It structurally resembles the HMG-CoA substrate, allowing it to bind to the active site of the enzyme, thereby blocking the substrate's access. researchgate.net This competitive inhibition is reversible.

Research has established a strong affinity of the inhibitor for the enzyme. The affinity constant (Ki value) for Lovastatin Hydroxy Acid Sodium Salt has been determined to be approximately 0.6 nM. medchemexpress.comcaymanchem.commedchemexpress.com This low Ki value signifies a very high affinity, making it a powerful inhibitor for studying the enzyme's function. The deuterated version, Lovastatin-d3 Hydroxy Acid Sodium Salt, is assumed to have a virtually identical Ki value and is used to accurately measure these interactions in complex biological samples.

| Inhibitor | Target Enzyme | Inhibition Type | Affinity Constant (Ki) |

| Lovastatin Hydroxy Acid Sodium Salt | HMG-CoA Reductase | Competitive | 0.6 nM medchemexpress.comcaymanchem.commedchemexpress.com |

The carboxylate or hydroxy acid sodium salt form of lovastatin is the biologically active molecule utilized in both cell-free and whole-cell assays. In cell-free systems, which contain purified HMG-CoA reductase, the compound is used to directly measure enzyme kinetics and inhibitory potency without the complexity of cellular uptake and metabolism.

In cell-based assays, Lovastatin Hydroxy Acid Sodium Salt is employed to study the effects of HMG-CoA reductase inhibition within a living system. These assays are crucial for understanding the broader physiological consequences of enzyme inhibition. The use of this compound as an internal standard is particularly valuable in these contexts, allowing for precise quantification of the inhibitor's concentration and its impact on cellular processes through techniques like mass spectrometry. medchemexpress.com

Cellular and Molecular Signaling Pathway Investigations

By inhibiting HMG-CoA reductase, this compound provides a mechanism to probe the extensive signaling pathways that rely on products of the mevalonate cascade.

The primary and most well-understood consequence of inhibiting HMG-CoA reductase is the disruption of the mevalonate pathway. researchgate.net This inhibition leads to a reduction in the synthesis of mevalonate, a critical precursor for a variety of essential molecules. researchgate.net The downstream effects include:

Cholesterol Synthesis Reduction : The most prominent effect is the decreased production of cholesterol. nih.govresearchgate.net

Isoprenoid Depletion : The pathway also produces non-sterol isoprenoid compounds, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.com Inhibition of HMG-CoA reductase depletes the cellular pools of these vital molecules. mdpi.com

This disruption has been studied in various cell types, including leukemia cells, where lovastatin was shown to alter the isoprenoid biosynthetic pathway. nih.gov The regulation of the pathway itself is complex; a shortage of non-sterol isoprenoid end products can lead to a compensatory increase in HMG-CoA reductase activity, an effect that can be studied using these inhibitors. nih.gov

A key application of inhibiting the isoprenoid pathway is in the study of protein prenylation. Many small G-proteins, including those in the Ras superfamily, require the covalent attachment of isoprenoid groups (farnesylation or geranylgeranylation) to become biologically active. nih.gov This modification is essential for their proper localization to the cell membrane. nih.gov

Lovastatin prevents the synthesis of FPP, the substrate for farnesyltransferase, thereby inhibiting the farnesylation of proteins like Ras. nih.govnih.gov Research has demonstrated that lovastatin can block N-ras oncogene-induced neuronal differentiation by preventing the proper processing and farnesylation of the Ras p21 protein. nih.gov This makes this compound a valuable tool for investigating the role of Ras and other farnesylated proteins in cancer biology and cell signaling. nih.govresearchgate.net

The effects of inhibiting protein prenylation extend to numerous intracellular signaling cascades. By preventing the activation of small G-proteins like Ras, lovastatin can modulate downstream pathways crucial for cell growth, differentiation, and survival.

MAP Kinase Pathway : Lovastatin has been shown to efficiently inhibit Ras activation, which leads to a significant decrease in the phosphorylation and activation of ERK1/2 (extracellular-signal-regulated kinase 1/2), key components of the MAP kinase pathway. nih.gov This inhibition of the Ras/ERK1/2 pathway has been linked to the induction of apoptosis in certain cell types. nih.govnih.gov

PDGF Receptor Tyrosine Phosphorylation : Studies have shown that lovastatin can block platelet-derived growth factor (PDGF) receptor tyrosine phosphorylation. It disrupts this major growth factor signaling pathway by reducing the association of the autophosphorylated PDGF receptor with phosphatidylinositol 3-kinase (PI-3-kinase), thereby inhibiting PI-3-kinase activity. nih.gov

| Signaling Pathway | Effect of Lovastatin Hydroxy Acid | Mechanism |

| MAP Kinase (Ras/ERK1/2) | Inhibition | Prevents Ras farnesylation, leading to decreased Ras activation and reduced downstream ERK1/2 phosphorylation. nih.gov |

| PDGF Receptor Signaling | Inhibition | Blocks PDGF receptor tyrosine phosphorylation and its association with PI-3-kinase. nih.gov |

Research into Membrane Protein Dynamics and Ion Channel Activity (e.g., Na+/K+-ATPase pump density)

Lovastatin's impact on cellular membranes extends beyond cholesterol synthesis, influencing the function and density of crucial membrane proteins like the Na+/K+-ATPase pump and other ion channels. This compound is utilized in studies to elucidate these mechanisms.

Research has shown that treatment with lovastatin can lead to a decreased density of Na+/K+-ATPase pumps in the sarcolemma of skeletal and cardiac muscle. researchgate.net This reduction in pump density is significant because the Na+/K+-ATPase is essential for maintaining the sodium and potassium gradients across the cell membrane, which are vital for cellular excitability and transport processes. In cardiac cells, this pump's activity directly influences intracellular calcium levels via the sodium-calcium (Na+/Ca2+) exchanger. nih.gov By reducing the sodium gradient, lovastatin can cause an increase in sarcoplasmic calcium concentration, which has implications for muscle contractility. researchgate.net

Further investigations have revealed that lovastatin also exhibits inhibitory effects on L-type calcium channels. mdpi.com This activity contributes to a vasorelaxant effect, demonstrating a direct influence on ion channel function independent of its role in cholesterol metabolism. Studies using rabbit aortic strips have quantified this effect, showing that lovastatin can relax contractions induced by both high potassium concentrations and norepinephrine. mdpi.com

Table 1: Research Findings on Lovastatin's Effect on Membrane Proteins and Ion Channels

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Na+/K+-ATPase Pump Density | Rabbit and Rat Cardiac/Skeletal Muscle | Lovastatin treatment decreased the density of Na+/K+-ATPase pumps. | researchgate.net |

| Ion Channel Activity | Isolated Rabbit Aortic Strips | Lovastatin demonstrated inhibitory effects on L-type calcium channels, leading to vasorelaxation. | mdpi.com |

| Cardiac Pump Function | Human Heart Tissue | The Na+/K+-ATPase pump generates the Na+ gradient that drives Ca2+ extrusion via the Na+/Ca2+ exchanger, influencing cardiac contractility. | nih.gov |

Investigations into Cellular Proliferation and Differentiation Pathways in Research Models

The influence of lovastatin on the mevalonate pathway has far-reaching consequences for cellular processes, including proliferation and differentiation. This compound is employed as a research tool to track the compound's role in these complex signaling cascades.

The effect of lovastatin on cellular proliferation is highly context- and concentration-dependent. In human fibroblast-like synoviocytes (FLSs), lovastatin has been shown to impair cellular proliferation, with concentrations of 5 or 10 μM leading to a cessation of proliferation. nih.gov At higher concentrations (20 or 40 μM), it decreased cell viability and increased cell death. nih.gov This anti-proliferative effect is linked to its ability to induce cell-cycle arrest. mdpi.com

Conversely, in other cell types, lovastatin can promote proliferation and differentiation. A study on human gingiva-derived stem cells (GDSCs) found that lovastatin increased both proliferation and osteoblastic differentiation. nih.gov Similarly, low concentrations of lovastatin (0.1 μM) were observed to increase the proliferation of human mesenchymal stem cells (hMSCs), while higher doses (>4 μM) significantly reduced viability. mdpi.com These divergent outcomes underscore the complexity of the signaling pathways modulated by the inhibition of HMG-CoA reductase.

Table 2: Concentration-Dependent Effects of Lovastatin on Cellular Proliferation

| Cell Type | Lovastatin Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Fibroblast-Like Synoviocytes (FLSs) | 5 or 10 μM | Proliferation ceased | nih.gov |

| Human Fibroblast-Like Synoviocytes (FLSs) | 20 or 40 μM | Decreased viability, increased cell death | nih.gov |

| Human Gingiva-Derived Stem Cells (GDSCs) | 2 and 6 µM | Enhanced osteogenic differentiation | nih.gov |

| Human Mesenchymal Stem Cells (TERT-20 hMSCs) | 0.1 μM | Increased proliferation | mdpi.com |

Advanced Research Directions and Emerging Applications

Integration in Multi-Omics Research Platforms (e.g., Metabolomics Profiling)

Lovastatin-d3 Hydroxy Acid Sodium Salt serves as a critical tool in the field of multi-omics, particularly in metabolomics and lipidomics. Its primary role is that of an internal standard in analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable isotope-labeled standards are essential for the accurate quantification of metabolites in complex biological samples.

In metabolomics, researchers aim to identify and quantify a vast number of small molecules. The inherent variability in sample preparation and instrument response can lead to significant errors. By adding a known quantity of a deuterated standard like this compound to a sample, scientists can normalize the data. Because the deuterated form is chemically almost identical to the natural analyte, it behaves similarly during extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise correction of analytical variability and matrix effects, where other components in a sample can suppress or enhance the signal of the target analyte. The use of such standards is a cornerstone of developing robust and reliable analytical methods for large-scale metabolic profiling studies.

Exploration of Broader Biochemical and Cellular Impacts Beyond Primary Mechanisms

Beyond its utility as an analytical standard, the active form of lovastatin (B1675250) (lovastatin hydroxy acid) exhibits a range of pleiotropic effects that are the subject of intense investigation. These effects extend beyond its well-known role as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Lovastatin has demonstrated significant anti-inflammatory properties. Research indicates that it can reduce levels of high-sensitivity C-reactive protein (hsCRP), a key marker of systemic inflammation. The compound also appears to reduce inflammation at the site of coronary plaques.

Several molecular pathways have been implicated in these anti-inflammatory actions. Studies have shown that lovastatin can trigger the production of 15-epi-lipoxin A4, a potent anti-inflammatory and pro-resolving mediator. Other proposed mechanisms include the downregulation of transcription factors that control inflammatory cytokines, such as nuclear factor-kappa B (NF-kB), and a reduction in the expression of toll-like receptors (TLRs) on immune cells.

| Anti-inflammatory Mechanism | Key Findings | References |

| hsCRP Reduction | Lovastatin therapy is associated with decreased levels of high-sensitivity C-reactive protein. | |

| Plaque Inflammation | Reduces inflammatory processes within coronary artery plaques. | |

| Lipoxin Biosynthesis | Triggers the formation of the anti-inflammatory mediator 15-epi-lipoxin A4. | |

| Transcription Factor Regulation | Downregulates the activity of pro-inflammatory transcription factors like NF-kB. | |

| Toll-Like Receptor Expression | Decreases the expression of TLR2 and TLR4 on immune cells. |

The vascular endothelium plays a crucial role in cardiovascular health, and research has uncovered that lovastatin confers protective effects on this vital cell layer. One significant finding is that lovastatin can restore the function and survival of endothelial progenitor cells (EPCs) that have been damaged by oxidized low-density lipoprotein (oxLDL). This restorative effect is mediated through the activation of the Akt/eNOS signaling pathway. Furthermore, studies have shown that lovastatin can shield primary human endothelial cells from the cytotoxic and genotoxic effects of certain anticancer drugs, highlighting a potential role in mitigating the side effects of chemotherapy on the vasculature.

| Effect on Endothelial Function | Details | References |

| General Improvement | Lovastatin treatment is shown to improve overall endothelial function. | |

| EPC Restoration | Restores survival and function of endothelial progenitor cells damaged by oxLDL via the Akt/eNOS pathway. | |

| Cytoprotection | Protects human endothelial cells from the toxic effects of drugs like doxorubicin (B1662922) and etoposide. |

Lovastatin also influences hemostasis and thrombosis through its effects on platelets and coagulation pathways. Studies have demonstrated that lovastatin can inhibit platelet aggregation, a key step in clot formation. Specifically, it has been shown to reduce collagen-induced platelet aggregation. In addition to these antiplatelet actions, the compound is reported to have anticoagulant effects, which may be beneficial in preventing thrombotic events. Some clinical reports suggest that lovastatin can enhance the effects of the anticoagulant warfarin, necessitating careful monitoring when used concurrently. Conversely, other research has delved into a different aspect of lovastatin's impact on platelets, finding that it can induce platelet apoptosis (programmed cell death), which could be a potential mechanism for the side effect of thrombocytopenia (low platelet count).

| Effect on Hemostasis | Key Findings | References |

| Platelet Aggregation | Inhibits collagen-induced platelet aggregation. | |

| Anticoagulant Effects | Exhibits general anticoagulant properties and may enhance the effects of warfarin. | |

| Platelet Apoptosis | Can induce programmed cell death in platelets, potentially leading to thrombocytopenia. |

Q & A

What are the key methodological steps for synthesizing and characterizing Lovastatin-d3 Hydroxy Acid Sodium Salt in academic research?

Basic Research Question

Synthesis typically involves deuterium incorporation during the hydrolysis of Lovastatin-d3 to its hydroxy acid form, followed by sodium salt formation. Characterization requires:

- Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., methyl groups) and structural integrity .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with optimized parameters (e.g., mobile phase: 90:10 acetonitrile/5 mM ammonium acetate buffer, pH 3.6; column: Luna C18) to verify purity and isotopic enrichment .

- High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying residual impurities (e.g., Lovastatin-d3 or des(2-methylbutyrate) derivatives) .

How can researchers differentiate this compound from structurally related impurities or analogs in complex matrices?

Advanced Research Question

Advanced differentiation strategies include:

- MRM (Multiple Reaction Monitoring) in LC-MS/MS : Targeting unique fragmentation patterns (e.g., m/z transitions specific to deuterated vs. non-deuterated forms) to distinguish isotopic analogs .

- Ion Suppression Studies : Evaluating matrix effects in biological samples (e.g., plasma) using isotopically labeled internal standards (e.g., Lovastatin-d3) to mitigate interference .

- Impurity Profiling : Comparing retention times and spectral data against certified reference materials (CRMs) for impurities like Lovastatin EP Impurity E or des(2-methylbutyrate) derivatives .

What experimental protocols ensure the stability of this compound during long-term storage and analysis?

Advanced Research Question

Stability protocols involve:

- Storage Conditions : Protection from light and moisture at controlled room temperature (20–25°C) to prevent hydrolysis or oxidation .

- Stability-Indicating Methods : LC-MS/MS with forced degradation studies (e.g., exposure to acidic/alkaline conditions, heat, or UV light) to validate method robustness .

- Solid-Phase Extraction (SPE) : Using Cleanert PEP-3 cartridges to isolate the compound from degrading agents in biological matrices .

How do isotopic effects influence the pharmacokinetic and metabolic studies of this compound compared to non-deuterated forms?

Advanced Research Question

Deuterium labeling introduces subtle kinetic isotope effects (KIEs):

- Metabolic Tracking : Deuterium reduces hepatic metabolism rates, enabling precise quantification of active metabolites (e.g., via LC-MS/MS with +MRM mode) in HMG-CoA reductase inhibition assays .

- Enzyme Binding Studies : Comparative studies show deuterated forms may exhibit altered binding affinities (e.g., Ki values) due to steric or electronic effects, requiring adjusted assay conditions .

What methodologies resolve discrepancies in activity data between this compound and its non-isotopic counterpart?

Advanced Research Question

Addressing discrepancies involves:

- Isotopic Purity Validation : Ensuring ≥97% deuterium enrichment via LC-MS/MS to rule out contamination by non-deuterated species .

- Dose-Response Calibration : Using standardized HMG-CoA reductase inhibition assays (e.g., measuring IC50 values under identical pH and temperature conditions) .

- Cross-Validation : Comparing results across orthogonal methods (e.g., NMR for structural confirmation vs. LC-MS/MS for quantification) .

What are the critical considerations for using this compound in in vitro vs. in vivo models?

Advanced Research Question

Key considerations include:

- Solubility Optimization : Preparing stock solutions in methanol or acetonitrile (≤0.1% v/v in final assays) to avoid solvent toxicity .

- Plasma Protein Binding : Accounting for sodium salt dissociation in physiological buffers, which may alter bioavailability .

- Dosing Regimens : Adjusting concentrations based on deuterium’s impact on half-life (e.g., longer in vivo retention due to reduced CYP3A4 metabolism) .

How can researchers validate the absence of process-related impurities in synthesized this compound batches?

Basic Research Question

Validation requires:

- Chromatographic Purity Tests : HPLC with Hypersil GOLD C18 columns and UV detection at 238 nm to quantify impurities (e.g., Lovastatin-d3, des(2-methylbutyrate) derivatives) below 0.1% .

- Mass Spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., Lovastatin Keto Impurity) at ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.